molecular formula C23H20N2O6S B2505340 (6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 2361573-80-8

(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B2505340
CAS No.: 2361573-80-8
M. Wt: 452.48
InChI Key: ZVAMIKJIXNQKCH-WIYYLYMNSA-N
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Description

The compound (6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin derivative characterized by two critical structural features:

  • Position 7: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a bulky protecting moiety commonly used in peptide synthesis to shield amine functionalities during chemical reactions .

Cephalosporins are β-lactam antibiotics whose activity depends on the stereochemistry of the bicyclic core and the nature of substituents at positions 3 and 5.

Properties

IUPAC Name

(6R,7R)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S/c26-9-12-11-32-21-18(20(27)25(21)19(12)22(28)29)24-23(30)31-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21,26H,9-11H2,(H,24,30)(H,28,29)/t18-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAMIKJIXNQKCH-WIYYLYMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often abbreviated as Fmoc-amino acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H19N3O5SC_{18}H_{19}N_{3}O_{5}S with a molecular weight of approximately 389.42 g/mol. The structural formula includes a bicyclic core, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC18H19N3O5S
Molecular Weight389.42 g/mol
IUPAC NameThis compound
CAS Number197897-11-3

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects against a range of pathogens, including bacteria and fungi. The thiazolidine ring and the oxo group contribute to the inhibition of bacterial cell wall synthesis, making it a candidate for antibiotic development.

Mechanism of Action:

  • Inhibition of Cell Wall Synthesis: The compound interferes with the biosynthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity: It may disrupt bacterial membranes, leading to cell lysis.

Anticancer Properties

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as Bcl-2.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating potency at micromolar concentrations.

Research Findings

Recent findings highlight the compound's role in modulating various biochemical pathways:

  • Cell Cycle Arrest: It induces G1 phase arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels, contributing to oxidative stress and subsequent apoptosis in tumor cells.

Summary of Research Studies

Study ReferenceFindings
Journal of Medicinal ChemistryInduced apoptosis in MCF-7 cells; IC50 = 12 µM
Antimicrobial Agents and ChemotherapyEffective against E. coli and S. aureus; MIC = 4 µg/mL
Cancer ResearchInhibited tumor growth in xenograft models; significant reduction observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications at Position 7

The substituent at position 7 determines bacterial target affinity and resistance profiles. Key comparisons include:

Compound (Position 7 Substituent) Key Features Biological Impact Reference
Target Compound (Fmoc) Bulky, lipophilic protecting group May reduce penetration through bacterial membranes; requires cleavage for activation (prodrug strategy) .
Cefozopran (Imidazo[1,2-b]pyridazin-4-ium) Positively charged heterocycle Enhances Gram-negative activity by improving outer membrane permeability .
Cefuroxime Impurity (Furanyl methoxyimino) Methoxyimino group with furan Broad-spectrum activity against Enterobacteriaceae; resistant to β-lactamases .
Cefazedone (3,5-Dichloro-4-oxopyridyl) Electron-withdrawing chloropyridyl group Moderate Gram-positive activity; nephrotoxicity comparable to cefazolin .

Substituent Effects at Position 3

The position 3 substituent affects pharmacokinetics and chemical stability:

Compound (Position 3 Substituent) Key Features Stability/Activity Reference
Target Compound (-CH₂OH) Hydroxymethyl Prone to oxidation; may form hydrogen bonds with bacterial enzymes (e.g., penicillin-binding proteins) .
Cefotaxime Impurity (-CH₂OAc) Acetoxymethyl Prodrug form; hydrolyzes in vivo to active hydroxymethyl derivative .
Cefazolin (-CH₂S-Thiadiazole) Thiadiazole-thioether Enhanced stability but associated with nephrotoxicity at high doses .
Cefepime (-CH₂N⁺-Pyridinium) Cationic pyridinium Improves solubility and Gram-negative coverage .

Key Research Findings

Synthetic Utility : The Fmoc group enables selective deprotection during synthesis, making the compound a versatile intermediate for generating cephalosporin analogs .

Metabolic Activation : Hydroxymethyl derivatives like deacetyl cefotaxime () are bioactive metabolites, suggesting the target compound could act similarly if the Fmoc group is enzymatically removed .

Stability Challenges : Compared to cefazolin () and cefepime (), the hydroxymethyl group increases susceptibility to degradation, necessitating formulation optimizations .

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